molecular formula C17H24O6 B12414345 Guignardone K

Guignardone K

Cat. No.: B12414345
M. Wt: 324.4 g/mol
InChI Key: XVCPEZQLCJCIEA-VMEHZNMRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Guignardone K is typically extracted from the solid cultures of the endophytic fungus Guignardia species. The extraction process involves culturing the fungus on a suitable medium, followed by solvent extraction and purification using chromatographic techniques .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures. Further research is needed to develop efficient and scalable production methods.

Chemical Reactions Analysis

Types of Reactions

Guignardone K undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Guignardone K has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Guignardone K involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with essential cellular processes in fungi .

Comparison with Similar Compounds

Similar Compounds

  • Guignardone A
  • Guignardone B
  • Guignardone I

Comparison

Guignardone K is unique among its analogues due to its specific structural features and potent antifungal activity. While other guignardones also exhibit biological activities, this compound stands out for its effectiveness against a broader range of fungal species .

Properties

Molecular Formula

C17H24O6

Molecular Weight

324.4 g/mol

IUPAC Name

(1R,3S,3aS,5S,7R,9aS)-3,5,7-trihydroxy-7-(hydroxymethyl)-3a-methyl-1-prop-1-en-2-yl-2,3,5,6,9,9a-hexahydro-1H-cyclopenta[b]chromen-8-one

InChI

InChI=1S/C17H24O6/c1-8(2)9-5-13(20)16(3)11(9)4-10-14(23-16)12(19)6-17(22,7-18)15(10)21/h9,11-13,18-20,22H,1,4-7H2,2-3H3/t9-,11-,12-,13-,16-,17+/m0/s1

InChI Key

XVCPEZQLCJCIEA-VMEHZNMRSA-N

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H]([C@@]2([C@H]1CC3=C(O2)[C@H](C[C@](C3=O)(CO)O)O)C)O

Canonical SMILES

CC(=C)C1CC(C2(C1CC3=C(O2)C(CC(C3=O)(CO)O)O)C)O

Origin of Product

United States

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